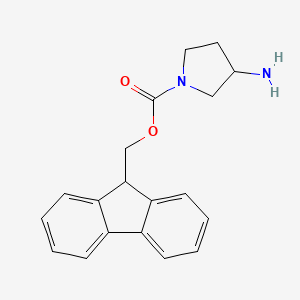

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate, also known as Fmoc-APC, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine and is commonly used as a building block in peptide synthesis. Fmoc-APC is a white crystalline powder that is soluble in organic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).

Scientific Research Applications

Peptide Synthesis

The compound is used as a coupling agent in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis, allowing for the selective addition of various amino acids in the desired sequence .

Synthesis of Amino Acid Azides

The Fmoc group is used in the synthesis of amino acid azides . These azides are stable at room temperature and have a long shelf-life, making them useful in various chemical reactions .

Proteomics Research

1-N-Fmoc-3-aminopyrrolidine is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of complex proteins for study .

HPLC Analysis

The compound is used for derivatizing amino acids for High Performance Liquid Chromatography (HPLC) analysis . This allows for the separation and identification of individual amino acids in a sample .

Capillary Electrophoresis

It is used in capillary electrophoresis . This technique is used to separate ionic species by their charge and frictional forces. The Fmoc group can be used to modify the charge of certain species, allowing for their separation .

Fmoc-Removal with Pyrrolidine

The Fmoc group can be removed with pyrrolidine, expanding the available solvent space in green solid-phase peptide synthesis . This allows for more environmentally friendly peptide synthesis methods .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWKNNDZLLBHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373371 |

Source

|

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate | |

CAS RN |

813412-37-2 |

Source

|

| Record name | 1-N-Fmoc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)